3-Bromo-6-iodopyrazine-2-carbonitrile
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Overview
Description
3-Bromo-6-iodopyrazine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5HBrIN3 and a molecular weight of 309.89 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazine ring, along with a nitrile group at the 2-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodopyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and iodination of pyrazine-2-carbonitrile. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-iodopyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling Reactions: Palladium or copper catalysts are commonly employed, often in the presence of bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
Chemistry: 3-Bromo-6-iodopyrazine-2-carbonitrile is used as a building block in organic synthesis. It is valuable for constructing complex molecules and studying reaction mechanisms .
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules, potentially leading to the development of new pharmaceuticals .
Industry: Industrially, it is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodopyrazine-2-carbonitrile in chemical reactions involves the activation of the pyrazine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but contains a chlorine atom instead of iodine.
3-Bromo-6-fluoropyrazine-2-carbonitrile: Contains a fluorine atom instead of iodine.
Uniqueness: 3-Bromo-6-iodopyrazine-2-carbonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to compounds with other halogens. This dual halogenation allows for versatile synthetic applications and the formation of diverse products .
Properties
Molecular Formula |
C5HBrIN3 |
---|---|
Molecular Weight |
309.89 g/mol |
IUPAC Name |
3-bromo-6-iodopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5HBrIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |
InChI Key |
GXVGMTWFNMJPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C#N)I |
Origin of Product |
United States |
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